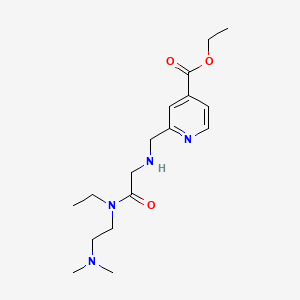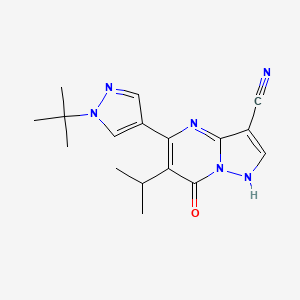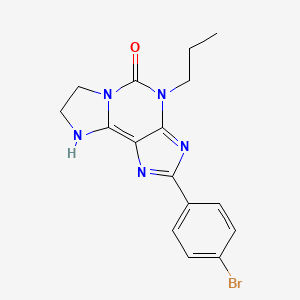
KT185
准备方法
合成路线和反应条件
KT185 的合成涉及多个步骤,从核心结构的制备开始,包括三唑环的形成以及联苯和哌啶部分的连接。 反应条件通常涉及使用有机溶剂,如二甲基亚砜 (DMSO) 和二甲基甲酰胺 (DMF),反应在受控的温度和压力下进行 .
工业生产方法
This compound 的工业生产可能会涉及扩大实验室合成方法,优化反应条件以提高产率,并确保最终产品的纯度。 这将包括使用大型反应器、色谱等纯化技术以及严格的质量控制措施,以确保一致性和安全性 .
化学反应分析
反应类型
KT185 会经历各种化学反应,包括:
氧化反应: 涉及添加氧气或去除氢气。
还原反应: 涉及添加氢气或去除氧气。
取代反应: 涉及用另一个官能团取代一个官能团。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂。 条件通常包括受控温度、特定 pH 值和使用惰性气氛以防止不必要的副反应 .
主要形成产物
这些反应形成的主要产物取决于所用特定条件和试剂。 例如,氧化反应可能生成酮或醛,而还原反应可能生成醇。 取代反应可以导致形成具有不同官能团的新衍生物 .
科学研究应用
KT185 在科学研究中具有广泛的应用,包括:
化学: 用作工具化合物来研究 ABHD6 的抑制及其对脂质代谢的影响。
生物学: 用于研究 ABHD6 在各种生物过程中的作用,包括细胞信号传导和能量稳态。
医学: 研究其在治疗与脂质代谢相关的疾病(如肥胖和糖尿病)中的潜在治疗应用。
作用机制
KT185 通过选择性抑制 ABHD6 发挥作用,ABHD6 是一种参与单酰基甘油水解的酶。 通过抑制 ABHD6,this compound 提高了单酰基甘油的水平,从而可以调节各种信号通路和生理过程。 涉及的分子靶标和通路包括内源性大麻素系统和脂质信号通路 .
相似化合物的比较
KT185 在其作为 ABHD6 抑制剂的高选择性和效力方面是独特的。 类似的化合物包括:
KT172: 另一种 ABHD6 抑制剂,但具有不同的选择性和效力特征。
KT195: 一种具有类似 ABHD6 抑制效应的相关化合物。
KT182: 同一类中的另一种化合物,具有不同的化学性质和生物活性
This compound 由于其口服生物利用度和穿透大脑的能力而脱颖而出,使其成为体内研究和潜在治疗应用的宝贵工具 .
属性
IUPAC Name |
[3-[4-[1-(2-phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O2/c38-31(35-19-6-2-7-20-35)28-13-9-12-27(22-28)24-15-17-25(18-16-24)29-23-37(34-33-29)32(39)36-21-8-5-14-30(36)26-10-3-1-4-11-26/h1,3-4,9-13,15-18,22-23,30H,2,5-8,14,19-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQNTNACVSWXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)C4=CN(N=N4)C(=O)N5CCCCC5C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1h-Indole-2-Carboxylate](/img/structure/B608335.png)
